Furonol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

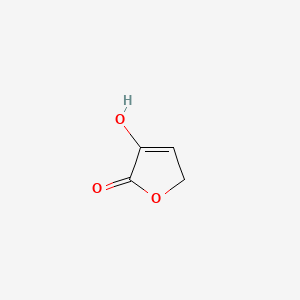

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c5-3-1-2-7-4(3)6/h1,5H,2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEHVRMRZKALIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C(=O)O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180070 | |

| Record name | Furonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25409-36-3 | |

| Record name | Furonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025409363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FURONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7IU4D975B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Furonol (C4H4O3) and its Isomer Succinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Furonol (3-hydroxy-2(5H)-furanone) and its common structural isomer, succinic anhydride (B1165640). Both compounds share the chemical formula C4H4O3, yet possess distinct chemical properties and applications, making their selective synthesis a topic of significant interest in chemical research and development. This document details established synthesis methodologies, provides explicit experimental protocols, and presents quantitative data to facilitate comparison and selection of the most suitable synthetic route for a given application.

Synthesis of this compound (3-hydroxy-2(5H)-furanone)

This compound, also known as 3-hydroxy-2(5H)-furanone, is a five-membered heterocyclic compound with a lactone and an enol functional group. Its synthesis can be approached through various strategies, primarily involving condensation reactions and intramolecular cyclizations.

Synthesis from Glyoxylic Acid and Propionaldehyde (B47417)

Experimental Protocol: Synthesis of 5-hydroxy-4-methyl-2(5H)-furanone

This protocol is adapted from a patented synthesis and can be modified for the synthesis of the parent this compound by using acetaldehyde (B116499) instead of propionaldehyde, although yields and reaction conditions may require optimization.

-

Materials:

-

Glyoxylic acid hydrate (B1144303) (0.5 mol)

-

Ethanol (B145695) (200 ml)

-

Morpholine (B109124) (1.0 mol)

-

Propionaldehyde

-

Hydrochloric acid solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve glyoxylic acid hydrate (46.0g, 0.5mol) in 200ml of ethanol in a reaction vessel.

-

Cool the solution to 0°C with stirring.

-

Slowly add morpholine (87.1g, 1mol), ensuring the temperature remains below 5°C.

-

After the addition is complete, continue stirring for 30 minutes.

-

Add propionaldehyde to the reaction mixture.

-

Allow the reaction to proceed.

-

After the reaction is complete, concentrate the reaction solution under reduced pressure.

-

Add a hydrochloric acid solution to the residue and allow it to react.

-

Concentrate the reaction liquid until dry, with the temperature maintained below 90°C.

-

Extract the residue with ethyl acetate.

-

Dry the ethyl acetate extract with anhydrous sodium sulfate.

-

Concentrate the dried extract to obtain the crude product.

-

Purify the crude product by vacuum distillation (120-150°C / 1-2 mmHg) to yield 5-hydroxy-4-methyl-2(5H)-furanone.[1]

-

-

Quantitative Data:

-

Yield: 91.5%

-

Purity: 98.5% (GC)

-

Melting Point: 50-51°C

-

Intramolecular Cyclization of γ-Hydroxyalkynones

A modern and efficient method for the synthesis of substituted 3(2H)-furanones is the gold-catalyzed intramolecular cyclization of γ-hydroxyalkynones. This method offers mild reaction conditions and good to excellent yields.

Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization

This is a general procedure for the synthesis of substituted 3(2H)-furanones. The synthesis of the parent this compound would require the corresponding unsubstituted γ-hydroxyalkynone.

-

Materials:

-

γ-Hydroxyalkynone substrate

-

(p-CF3C6H4)3PAuCl (catalyst)

-

AgOTf (co-catalyst)

-

Solvent (e.g., Toluene, CH2Cl2)

-

-

Procedure:

-

To a solution of the γ-hydroxyalkynone in the chosen solvent, add the gold catalyst and the silver co-catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is typically filtered and the solvent is evaporated.

-

The crude product is then purified by column chromatography.

-

-

Quantitative Data:

Classical Furanone Synthesis Methods

Two classical methods for furan (B31954) synthesis are the Paal-Knorr synthesis and the Feist-Benary synthesis. While these are general methods for furans, they can be adapted for the synthesis of furanones.

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. To synthesize a furanone, a 1,4-dicarbonyl compound with appropriate functional groups that can lead to the furanone structure upon cyclization is required.

The Feist-Benary synthesis is the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. This method is versatile for producing a variety of substituted furans.

Experimental Protocol: Feist-Benary Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate

This protocol illustrates the general procedure for a Feist-Benary synthesis.

-

Materials:

-

Ethyl acetoacetate (B1235776) (β-dicarbonyl compound)

-

Chloroacetone (B47974) (α-halo ketone)

-

Pyridine (base)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a reaction flask, mix ethyl acetoacetate and pyridine.

-

Slowly add chloroacetone to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.[5]

-

Synthesis of Succinic Anhydride

Succinic anhydride is a cyclic dicarboxylic anhydride and a key industrial chemical. Its synthesis is well-established and can be achieved through two primary routes: the dehydration of succinic acid and the catalytic hydrogenation of maleic anhydride.

Dehydration of Succinic Acid

The dehydration of succinic acid is a straightforward and high-yielding laboratory method for preparing succinic anhydride. This is typically achieved by heating succinic acid with a dehydrating agent.

Experimental Protocol: Synthesis of Succinic Anhydride from Succinic Acid and Acetic Anhydride

-

Materials:

-

Succinic acid (15 g)

-

Acetic anhydride (25 ml)

-

Ether

-

-

Procedure:

-

Place 15 g of succinic acid and 25 ml of acetic anhydride in a 100 ml round-bottomed flask fitted with a reflux condenser and a calcium chloride tube.

-

Gently heat the mixture with occasional shaking until a clear solution is obtained.

-

Continue heating for an additional 30 minutes to ensure the reaction is complete.

-

Cool the flask to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by filtration and wash them with a small amount of ether.

-

Dry the crystals.[6]

-

-

Quantitative Data:

-

Yield: 10-11 g (approximately 85-93%)

-

Melting Point: 120°C

-

Catalytic Hydrogenation of Maleic Anhydride

On an industrial scale, succinic anhydride is primarily produced by the catalytic hydrogenation of maleic anhydride. This process is highly efficient and selective.

Experimental Protocol: General Procedure for Catalytic Hydrogenation of Maleic Anhydride

-

Materials:

-

Maleic anhydride

-

Hydrogen gas

-

Catalyst (e.g., Pd/C, Ni/TiO2)

-

Solvent (e.g., aqueous solution, organic solvent)

-

-

Procedure:

-

In a high-pressure reactor, charge the maleic anhydride, solvent, and catalyst.

-

Pressurize the reactor with hydrogen gas.

-

Heat the reactor to the desired temperature with stirring.

-

Maintain the reaction under pressure and temperature for a specified time.

-

After the reaction, cool the reactor and release the pressure.

-

Filter the catalyst from the reaction mixture.

-

The succinic anhydride can be isolated by crystallization or distillation depending on the solvent used.

-

-

Quantitative Data (Example with Pd/C catalyst):

Data Presentation

Table 1: Comparison of Synthesis Methods for Furanone Derivatives

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Conditions |

| From Glyoxylic Acid & Aldehyde | Glyoxylic acid, Aldehyde | Morpholine | ~91.5% (for methylated analog)[1] | 0-5°C initially, then concentration and acid treatment |

| Intramolecular Cyclization | γ-Hydroxyalkynone | (p-CF3C6H4)3PAuCl, AgOTf | 55-94%[2][3][4] | Room temperature |

| Feist-Benary Synthesis | α-Halo ketone, β-Dicarbonyl compound | Pyridine or other bases | Varies depending on substrates | Reflux |

Table 2: Comparison of Synthesis Methods for Succinic Anhydride

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Conditions |

| Dehydration of Succinic Acid | Succinic acid | Acetic anhydride | 85-93% | Gentle heating/reflux |

| Dehydration of Succinic Acid | Succinic acid | Phosphorus oxychloride | 82-96%[11] | Heating |

| Catalytic Hydrogenation | Maleic anhydride | Pd/C, Ni-based catalysts | >98% (for succinic acid)[7][8] | Elevated temperature and pressure |

Mandatory Visualizations

Synthesis Pathway Diagrams (DOT Language)

Caption: Synthesis of a this compound derivative from glyoxylic acid and propionaldehyde.

Caption: Gold-catalyzed intramolecular cyclization to form a 3(2H)-furanone.

References

- 1. CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone - Google Patents [patents.google.com]

- 2. Cationic gold(I)-catalyzed intramolecular cyclization of gamma-hydroxyalkynones into 3(2H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - preparation of succinic anhydride - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succi ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC04221K [pubs.rsc.org]

- 8. Aqueous phase hydrogenation of maleic acid to succinic acid mediated by formic acid: the robustness of the Pd/C catalytic system - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D2SE01073A [pubs.rsc.org]

- 9. Liquid Hydrogenation of Maleic Anhydride with Pd/C Catalyst at Low Pressure and Temperature in Batch Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Core Chemical Properties of 3-Hydroxy-2(5H)-furanones

Introduction

The 3-hydroxy-2(5H)-furanone scaffold is a core structural motif found in a variety of biologically active compounds and natural products. While comprehensive experimental data for the unsubstituted parent compound, 3-hydroxy-2(5H)-furanone (C₄H₄O₃), is scarce in scientific literature, its substituted derivatives have been extensively studied. These derivatives exhibit a wide range of chemical reactivities and biological functions, making them significant targets in medicinal chemistry and drug development. This guide provides a detailed overview of the chemical properties, experimental protocols, and key reactions associated with prominent members of the 3-hydroxy-2(5H)-furanone family, offering insights into the structure-activity relationships that govern their utility.

Physicochemical Properties of Key 3-Hydroxy-2(5H)-furanone Derivatives

The following tables summarize the key physicochemical properties of several well-characterized 3-hydroxy-2(5H)-furanone derivatives. Due to the limited availability of experimental data for the unsubstituted parent compound, these derivatives serve as important reference points for understanding the chemical nature of this class of molecules.

Table 1: General Properties of 3-Hydroxy-2(5H)-furanone and Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 3-Hydroxy-2(5H)-furanone (Computed) | C₄H₄O₃ | 100.07 | Not Available | - |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | C₄H₂Cl₂O₃ | 168.96 | 87-56-9 | Crystalline solid |

| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolone) | C₆H₈O₃ | 128.13 | 28664-35-9 | Liquid or solid |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | C₇H₁₀O₃ | 142.15 | 698-10-2 | Colorless to yellow liquid |

| 3-Hydroxy-5-methyl-2(5H)-furanone | C₅H₆O₃ | 114.10 | 21053-73-6 | - |

Table 2: Spectroscopic and Physicochemical Data

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) | pKa |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | - | 125-127 | - | - | 3.95[1] |

| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone | - | 27[2] | 1.05 (at 20°C)[2] | - | - |

| 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone | 83-86 | - | - | 1.488 - 1.493 | - |

Experimental Protocols

Detailed methodologies for the synthesis and reaction of 3-hydroxy-2(5H)-furanone derivatives are crucial for their application in research and development. Below are protocols for key experimental procedures.

Protocol 1: Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) from Furfural (B47365)

This protocol describes the oxidation of furfural to produce mucochloric acid, a versatile starting material for various furanone derivatives.[1]

Materials:

-

Furfural

-

Manganese dioxide (MnO₂)

-

Hydrochloric acid (HCl)

-

Reaction vessel with heating and stirring capabilities

-

Extraction and purification apparatus

Procedure:

-

Furfural is oxidized using manganese dioxide in the presence of hydrochloric acid.

-

The reaction is typically a two-step process. In the first step, 4-chloro-5-hydroxy-2(5H)-furanone is formed.

-

The reaction mixture is then heated to 60-80°C to facilitate the formation of 3,4-dichloro-5-hydroxy-2(5H)-furanone.

-

The product is isolated from the reaction mixture, which may also contain a small amount of the 3-chloro-5-hydroxy-2(5H)-furanone isomer.

-

Purification is achieved through standard techniques such as recrystallization or chromatography.

Protocol 2: C5-Alkylation of 3,4-Dihalo-5-hydroxy-2(5H)-furanones via Mukaiyama Aldol Reaction

This method allows for the introduction of alkyl groups at the C5 position of the furanone ring, a key step in the synthesis of diverse derivatives.[1]

Materials:

-

3,4-Dihalo-5-hydroxy-2(5H)-furanone

-

Silylated enol ether

-

Lewis acid catalyst (e.g., zinc chloride or scandium triflate)

-

Aprotic solvent (e.g., diethyl ether or nitromethane)

-

Reaction vessel suitable for low-temperature reactions

Procedure:

-

The 3,4-dihalo-5-hydroxy-2(5H)-furanone is dissolved in an appropriate solvent in the reaction vessel.

-

The solution is cooled to a low temperature, typically -20°C.

-

The Lewis acid catalyst is added to the reaction mixture.

-

The silylated enol ether is then added, and the reaction is allowed to proceed at the low temperature for an initial period.

-

The reaction temperature is gradually allowed to rise to ambient temperature.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard workup and chromatographic procedures.

Reactivity and Signaling Pathways

The reactivity of the 3-hydroxy-2(5H)-furanone core is heavily influenced by its substituents. The 3,4-dihalo-5-hydroxy-2(5H)-furanones, for instance, are highly reactive molecules due to the presence of a carbonyl group conjugated with a double bond, a hydroxyl group at the C5 position, and two labile halogen atoms.[1][3] This structural arrangement makes them versatile reactants in various chemical transformations.

In solution, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist in equilibrium between a cyclic form and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid form.[1] The cyclic form is predominant at low pH, while deprotonation under basic conditions favors the acyclic form.[1]

While specific signaling pathways directly involving 3-hydroxy-2(5H)-furanone are not extensively documented, its derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, suggesting interactions with various biological targets.[1][3][4]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to 3-hydroxy-2(5H)-furanone derivatives.

Caption: Synthesis of Mucochloric Acid from Furfural.

Caption: Versatile Reactivity of the Furanone Core.

References

The Multifaceted Biological Activities of 3-Hydroxy-2(5H)-Furanone and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-hydroxy-2(5H)-furanone core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds that exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of 3-hydroxy-2(5H)-furanone and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 3-hydroxy-2(5H)-furanone have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The primary mechanisms underlying their anticancer activity involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing the proliferation of malignant cells.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 3-hydroxy-2(5H)-furanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The following table summarizes the reported IC₅₀ values for selected furanone derivatives against different cancer cell lines.

| Compound Class/Name | Cancer Cell Line | IC₅₀ (µM) | Key Findings & Reference |

| Bis-2(5H)-furanone (Compound 4e) | C6 (Glioma) | 12.1 | Induces S-phase cell cycle arrest; interacts with DNA.[1][2] |

| N-2(5H)-furanonyl sulfonyl hydrazone (Compound 5k) | MCF-7 (Breast) | 14.35 | Induces G2/M phase arrest and DNA damage. |

| 5-O-silylated MBA (Compound 3a) | HCT-116 (Colon) | 1.3 | Showed superior antiproliferative activity compared to the parent compound.[3] |

| 3,4-Dibromo-5-(triisopropylsilyloxy)-furan-2(5H)-one (3b) | HCT-116 (Colon) | 7.3 - 21.3 | Effective across multiple cancer cell lines.[3] |

| 3,4,5-Trisubstituted 2(5H)-furanone derivative | HEPG2 (Liver) & MCF7 (Breast) | 0.002 | Exhibited significant antitumor activity.[4] |

| 4,5-diaryl-3-hydroxy-2(5H)-furanones | PC3 (Prostate) | - | Discovered to have anti-proliferative effects.[5] |

Signaling Pathways in Anticancer Activity

1. Intrinsic Apoptosis Pathway:

Many 3-hydroxy-2(5H)-furanone derivatives trigger the intrinsic pathway of apoptosis. This process is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates the executioner caspase-3, leading to cell death.[6][7][8][9][10]

2. G2/M Cell Cycle Arrest:

Certain furanone derivatives can halt the cell cycle at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory partners. For instance, inhibition of the Cyclin B-Cdk1 complex is a key mechanism for inducing G2/M arrest.[11][12][13][14]

Antimicrobial and Anti-biofilm Activity

A significant area of research for 3-hydroxy-2(5H)-furanone derivatives is their ability to combat bacterial infections, not always by direct bactericidal action, but often by disrupting bacterial communication, a process known as quorum sensing (QS).

Quantitative Antimicrobial Data

The antimicrobial efficacy of furanone derivatives is assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents a summary of these values for representative compounds.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (mg/L) | Reference |

| 3-bromo-4-benzimidazolyl-5-methoxy-2(5H)-furanone | Staphylococcus aureus (MRSA) | 8 | - | [15][16] |

| Compound X | Biofilm-embedded S. aureus | 10 (mg/L) | 40 | [15][16] |

| F105 (sulfonyl derivative) | S. aureus | 10 (mg/L) | 40 | [17] |

| F105 (sulfonyl derivative) | MRSA | 20 (mg/L) | - | [18] |

Mechanism: Quorum Sensing Inhibition

In many Gram-negative bacteria, cell-to-cell communication is mediated by N-acyl homoserine lactone (AHL) signaling molecules. Halogenated furanones, being structural mimics of AHLs, can interfere with this signaling cascade, thereby inhibiting the expression of virulence factors and biofilm formation.[19][20][21]

Anti-inflammatory Activity

Synthetic 4,5-diaryl-3-hydroxy-2(5H)-furanones have been investigated for their anti-inflammatory properties. Their mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of these compounds is evaluated by their ability to inhibit COX and LOX enzymes, with results often expressed as IC₅₀ values.

| Compound Class | Enzyme Target | IC₅₀ (µM) | Reference |

| 4,5-Diaryl-3-hydroxyfuranone (Compound Y) | DPPH radical scavenging | 10.3 | [15] |

| N-hydroxyurea derivatives (compounds 2 & 3) | Dual COX-2/5-LOX | Potent inhibition | [22] |

| Type B hydroxamic acid derivative (compound 11) | 5-LOX | 1.04 ± 0.22 | [22] |

| Type B hydroxamic acid derivative (compound 11) | COX-2 | 36.18 ± 3.08 | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of 3-hydroxy-2(5H)-furanone derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the furanone compounds.

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by QS. Inhibition of violacein production without affecting bacterial growth is indicative of QS inhibition.

Protocol:

-

Bacterial Culture: Grow C. violaceum (e.g., ATCC 12472 or a biosensor strain like CV026) in Luria-Bertani (LB) broth.[23][24][25][26]

-

Assay Setup: In a 96-well plate, add LB broth, the bacterial inoculum, and serial dilutions of the furanone compounds. For biosensor strains, an exogenous AHL (e.g., C6-HSL) is added to induce violacein production.[23][24]

-

Incubation: Incubate the plate at 30°C for 24 hours.

-

Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

Violacein Quantification: Lyse the bacterial cells and extract the violacein pigment (e.g., with DMSO or butanol). Measure the absorbance of the extracted violacein at approximately 585-595 nm.[24][25]

-

Data Analysis: Normalize the violacein production to bacterial growth and calculate the percentage of inhibition.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with the furanone compound for a specified time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[27][28][29][30]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[27][30]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

-

Cell Lysis: Treat cells with the furanone compound to induce apoptosis, then lyse the cells to release their contents.[31][32]

-

Assay Reaction: Incubate the cell lysate with a caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).[31][33]

-

Measurement: Measure the absorbance or fluorescence of the cleaved reporter molecule, which is proportional to the caspase-3 activity.

-

Data Analysis: Quantify the caspase-3 activity relative to a control.

Conclusion

The 3-hydroxy-2(5H)-furanone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial (particularly through quorum sensing inhibition), and anti-inflammatory effects, highlight the significant potential of this class of compounds. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic potential.

References

- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. researchgate.net [researchgate.net]

- 12. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 13. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Video: Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds [jove.com]

- 25. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. cancer.wisc.edu [cancer.wisc.edu]

- 28. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 29. corefacilities.iss.it [corefacilities.iss.it]

- 30. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 31. caspase3 assay [assay-protocol.com]

- 32. researchgate.net [researchgate.net]

- 33. mpbio.com [mpbio.com]

An In-depth Technical Guide to the Synthesis and Biological Activity of Furonol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furonol derivatives, a class of heterocyclic compounds featuring a furanone core, have garnered significant attention in medicinal chemistry and drug development due to their diverse and potent biological activities. These scaffolds are present in numerous natural products and have been the focus of extensive synthetic efforts to generate novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, detailing key experimental protocols and summarizing their biological activities with a focus on anticancer and anti-inflammatory properties. Furthermore, it delves into the molecular mechanisms of action, illustrating the modulation of critical signaling pathways by these compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into several key strategies, including classical condensation reactions and modern metal-catalyzed cyclizations. The choice of method often depends on the desired substitution pattern on the furanone ring.

Paal-Knorr Furan (B31954) Synthesis

A cornerstone in the synthesis of furans and their derivatives is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[2] This method is highly versatile for preparing a wide range of substituted furans.

Experimental Protocol: Classical Synthesis of 2,5-Dimethylfuran

This protocol describes a traditional approach using conventional heating with a Brønsted acid catalyst.

Reagents and Setup:

-

To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol), toluene (B28343) (50 mL), and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 5 mol%).

Reaction:

-

Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL.

-

Continue refluxing for 4-6 hours or until no more water is collected.

Workup and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

Synthesis of 2(5H)-Furanone Derivatives

The 2(5H)-furanone scaffold is a common motif in biologically active molecules. Various synthetic routes have been developed for its construction.

One-Step Synthesis of Bis-2(5H)-furanone Derivatives

New bis-2(5H)-furanone derivatives containing a benzidine (B372746) core have been synthesized via a one-step, transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones.[1][3]

Experimental Protocol: Synthesis of Bis-2(5H)-furanone Derivatives

Reagents and Setup:

-

To a 100 mL round-bottom flask, add a solution of 3,4-dichloro-5-(p-tolyl)-2(5H)-furanone (2.45 g, 10 mmol) in 30 mL of ethanol (B145695).

-

Add benzidine (0.92 g, 5 mmol) and triethylamine (B128534) (1.5 mL, 11 mmol) to the flask.

-

Equip the flask with a magnetic stirrer and a reflux condenser.

Reaction:

-

Stir the reaction mixture vigorously at room temperature for 10 minutes.

-

Heat the mixture to reflux and maintain for 8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and distilled water (2 x 20 mL).

Purification:

-

Recrystallize the crude product from a mixture of ethanol and dimethylformamide (DMF) to yield the pure bis-2(5H)-furanone derivative.[4]

Synthesis of 3(2H)-Furanone Derivatives

Intramolecular cyclization reactions are a powerful tool for the synthesis of 3(2H)-furanone derivatives.

Base-Induced Intramolecular Cyclization

A facile synthesis of 2-unsubstituted 5-aryl-3(2H)-furanones can be achieved through a base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts. This reaction is typically rapid, often completing within 10 minutes under mild conditions.[5]

Biological Activities and Quantitative Data

This compound derivatives exhibit a wide spectrum of biological activities, with anticancer and anti-inflammatory effects being particularly prominent.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 Value | Reference |

| Bis-2(5H)-furanones | Compound 4e (with benzidine core) | C6 glioma | 12.1 µM | [1][3] |

| 5-Arylated 2(5H)-furanones | Butyl furanone | MAC 13/MAC 16 (murine colon) | 3 µM | [6] |

| 5-Arylated 2(5H)-furanones | General | MAC 13/MAC 16 (murine colon) | 30-50 µM / 40-50 µM | [6] |

| 2-Arylated pyridazin-3(2H)-ones | p-methoxy derivative 9b | MAC 13/MAC 16 (murine colon) | 17 µM / 11 µM | [6] |

| Rhein–piperazine–furanone hybrids | Hybrid 5e | A549 (human lung) | 5.74 µM | [7] |

| Rhein–piperazine–furanone hybrids | Hybrid 5e | H460 (human lung) | 4.35 µM | [7] |

| 4,5-Diaryl 3(2H)Furanones | F-derivative of –SOMe substituted furan-3(2H)-one | MCF-7 (breast) | 10 µM | [8] |

| 4,5-Diaryl 3(2H)Furanones | F-derivative of –SOMe substituted furan-3(2H)-one | HSC-3 (squamous cell carcinoma) | 7.5 µM | [8] |

Anti-inflammatory Activity

Certain this compound derivatives have shown significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

| Compound Class | Specific Derivative | Activity Metric | Value | Reference |

| 4,5-Diaryl 3(2H)Furanones | F-derivative of –SOMe substituted furan-3(2H)-one | COX-1 IC50 | 2.8 µM | [8] |

| 4,5-Diaryl 3(2H)Furanones | F-derivative of –SOMe substituted furan-3(2H)-one | In vivo anti-inflammatory activity | 54% inhibition (at 0.01 mmol/kg) | [8] |

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are often mediated by their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory conditions. Several studies have indicated that furan-containing compounds can inhibit NF-κB activation.[9] For instance, certain pyranochalcone derivatives have been shown to suppress the NF-κB and MAPK signaling pathways, leading to a reduction in the production of inflammatory mediators.[10]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development.[11][12] While direct evidence for specific synthetic this compound derivatives is emerging, the broader class of furan-containing natural products has been shown to modulate this pathway.

Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is also frequently observed in cancer. Some natural compounds containing furan moieties have been shown to inhibit the MAPK pathway.[13] For example, certain flavonols can suppress the phosphorylation of key components of the MAPK pathway, such as JNK, ERK, and p38.[13]

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse libraries of these molecules. The compelling anticancer and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK, underscore the importance of continued research in this area. Future efforts should focus on elucidating detailed structure-activity relationships and optimizing the pharmacokinetic properties of these compounds to advance them towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3(2H)-Furanone synthesis [organic-chemistry.org]

- 6. Synthesis and evaluation of 5-arylated 2(5H)-furanones and 2-arylated pyridazin-3(2H)-ones as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of rhein–piperazine–furanone hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Provenance of 3-Hydroxy-2(5H)-furanone and its Derivatives: A Technical Guide

Introduction: 3-Hydroxy-2(5H)-furanone and its alkylated derivatives are a significant class of five-membered heterocyclic compounds that contribute potent and desirable aroma profiles to a wide array of natural and processed foods. While the parent compound is a subject of interest, its derivatives, notably sotolon and emoxyfuranone, are well-characterized as key flavor compounds, often imparting spicy, nutty, and meaty notes.[1] This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, experimental protocols for analysis, and biosynthetic pathways of these important furanones, tailored for researchers, scientists, and professionals in the field of drug development and flavor chemistry.

Natural Occurrence of 3-Hydroxy-2(5H)-furanone Derivatives

The primary naturally occurring and flavor-impact derivatives of 3-hydroxy-2(5H)-furanone are sotolon and emoxyfuranone.

-

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone): This compound is renowned for its intense aroma, described as fenugreek or curry-like at high concentrations, and resembling maple syrup or caramel (B1170704) at lower concentrations.[2] It is a major flavor component in fenugreek seed and lovage.[2] Sotolon is also found in a variety of other natural and fermented products, including molasses, aged rum, aged sake and white wine, flor sherry, roasted tobacco, and the dried fruiting bodies of the mushroom Lactarius helvus.[2] More recently, it has been identified as a key aroma compound in fresh walnuts.[3] In some individuals with the genetic disorder maple syrup urine disease, sotolon is produced endogenously and excreted in the urine, leading to the characteristic odor of the disease.[2][4]

-

Emoxyfuranone (5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone): This furanone contributes to the flavor profiles of several fruits and processed foods. It has been identified in blackberry, blueberry, coffee, raspberry, and soy sauce.[5] It is often described as having a sweet, maple, or coffee-like aroma.

Quantitative Data

The concentration of these furanones can vary significantly depending on the source, geographical origin, and processing conditions. The following table summarizes the quantitative data for sotolon found in various natural sources.

| Natural Source | Concentration | Reference |

| Fenugreek Seeds (Egypt) | 25 mg/kg | [6] |

| Fenugreek Seeds (India) | 7 mg/kg | [6] |

| Fenugreek Seeds (Australia) | 4 mg/kg | [6] |

| Fortified Wines (3-115 years old) | 6.3 - 810 µg/L | [7] |

| Flor Sherry (Vin Jaune) | 120 - 268 µg/L | [8] |

| Walnuts | ~10 µg/kg | [3] |

Experimental Protocols

The analysis of 3-hydroxy-2(5H)-furanone derivatives often requires sensitive and specific analytical methods due to their volatility and the complexity of the food matrices in which they are found. Below are detailed methodologies for the extraction and quantification of sotolon, which can be adapted for other similar furanones.

Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS for Sotolon in Wine

This method is suitable for the determination of sotolon in wine and other liquid matrices.[9]

1. Extraction:

- Take 50 mL of wine and pass it through a solid-phase extraction cartridge filled with 800 mg of LiChrolut EN resins.

- Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1, v/v) solution to remove interferences.

- Elute the analytes with 6 mL of dichloromethane.

2. Concentration:

- Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

3. Quantification by GC-MS:

- Instrumentation: Gas chromatograph coupled to an ion trap mass spectrometer.

- Column: A polar capillary column (e.g., grafted with polyethylene (B3416737) glycol) is commonly used.

- Analysis Mode: For sotolon, use selected ion storage of ions in the m/z range of 79-95, with the ion at m/z 83 used for quantification.

- Internal Standard: For accurate quantification, a stable isotope-labeled internal standard, such as [¹³C₂]-sotolon, should be used (Isotope Dilution Assay).[10][11] The ions m/z 128 (sotolon) and m/z 130 (labeled sotolon) are monitored.[11]

Protocol 2: Miniaturized Liquid-Liquid Extraction (LLE) followed by LC-MS/MS for Sotolon in Fortified Wines

This protocol offers a rapid and environmentally friendlier alternative with reduced solvent consumption.[12]

1. Extraction:

- Place a defined volume of wine (e.g., 8-15 mL) into a centrifuge tube.

- Add a specific volume of an appropriate extraction solvent such as acetonitrile (B52724) or ethyl acetate (B1210297) (e.g., 4-8 mL).

- Vortex the tube vigorously for 5 minutes.

- Centrifuge for 5 minutes at approximately 4400 rpm to separate the phases.

2. Sample Preparation:

- Carefully collect the organic layer.

- Evaporate the solvent under a moderate stream of nitrogen.

- Reconstitute the dry residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase components).

3. Quantification by LC-MS/MS:

- Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: ESI in positive ionization mode.

- Analysis Mode: Multiple Reaction Monitoring (MRM). For sotolon, the transition 129.1 m/z → 55.1 m/z is typically used for quantification, with 129.1 m/z → 83.0 m/z for identification.[12]

Biosynthesis and Signaling Pathways

The formation of 3-hydroxy-2(5H)-furanone derivatives in nature is primarily linked to the metabolism of specific amino acids.

Biosynthesis of Sotolon

Sotolon is known to be produced from the amino acid 4-hydroxy-L-isoleucine.[13] Studies with the fungus Laetiporus sulphureus have indicated that L-isoleucine is the initial precursor, which is then hydroxylated to form 4-hydroxyisoleucine.[14][15] The formation of sotolon from 4-hydroxy-L-isoleucine can occur via thermally induced oxidative deamination, a reaction that is enhanced in the presence of α-dicarbonyl compounds.[13]

Biosynthesis of Emoxyfuranone Precursor (L-Threonine)

Emoxyfuranone is produced spontaneously from the essential amino acid L-threonine.[1] The biosynthesis of L-threonine itself is a well-characterized pathway in bacteria and plants, starting from the amino acid aspartate. This multi-step enzymatic pathway serves as a fundamental process providing the necessary precursor for emoxyfuranone formation.

References

- 1. The naturally occurring furanones: formation and function from pheromone to food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sotolon - Wikipedia [en.wikipedia.org]

- 3. Sotolon and (2E,4E,6Z)-Nona-2,4,6-trienal Are the Key Compounds in the Aroma of Walnuts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-dimethyl-3-hydroxy-2[5H]-furanone (sotolone)--the odour of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. maple furanone, 698-10-2 [thegoodscentscompany.com]

- 6. imreblank.ch [imreblank.ch]

- 7. [PDF] Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Figure 3 from Chapter 3 The Principal Flavor Components of Fenugreek ( Trigonella foenum-graecum L . ) | Semantic Scholar [semanticscholar.org]

- 12. Rapid Determination of Sotolon in Fortified Wines Using a Miniaturized Liquid-Liquid Extraction Followed by LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. imreblank.ch [imreblank.ch]

- 14. hsfs.org [hsfs.org]

- 15. researchgate.net [researchgate.net]

Foreword: A Note on the Analyzed Substance "Furonol"

Following a comprehensive search of publicly available scientific literature and databases, no specific bioactive compound designated "Furonol" with an established mechanism of action in biological systems could be identified. The term "furanol" refers to a class of chemical compounds, but does not denote a singular, well-characterized agent for which a technical guide could be compiled.

However, the search did yield information for "Fiorinal," a combination drug product containing butalbital, aspirin (B1665792), and caffeine (B1668208). It is possible that "this compound" was a misspelling or misremembering of this product. Given the detailed request for a technical guide on a mechanism of action, and in the absence of any data on "this compound," this document will proceed by providing the requested in-depth analysis for Fiorinal .

This guide will therefore detail the distinct and combined mechanisms of action of the components of Fiorinal, adhering to all specified requirements for data presentation, experimental protocols, and visualizations, to provide a valuable resource for researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Mechanism of Action of Fiorinal in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fiorinal is a combination medication indicated for the management of tension-type headaches.[1] Its therapeutic effect is derived from the synergistic action of its three active components: butalbital, a barbiturate; aspirin, a nonsteroidal anti-inflammatory drug (NSAID); and caffeine, a central nervous system (CNS) stimulant.[1][2] This guide elucidates the individual and combined mechanisms of action of these components, providing a detailed overview of their pharmacodynamics, relevant signaling pathways, and key experimental findings.

Core Mechanisms of Action

The clinical efficacy of Fiorinal in treating tension headaches stems from a multi-pronged approach that targets different aspects of the headache's pathophysiology.[3] Butalbital provides anxiolytic and muscle relaxant effects, aspirin delivers analgesic and anti-inflammatory action, and caffeine enhances analgesia and counteracts the sedative effects of butalbital.[1][3]

Butalbital is a short-to-intermediate-acting barbiturate. Its primary mechanism of action is to enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

-

GABA-A Receptor Modulation: Butalbital binds to the GABA-A receptor at a site distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane. This increased inhibition in the central nervous system results in sedation, anxiolysis, and muscle relaxation.[2]

Aspirin, or acetylsalicylic acid (ASA), is a non-steroidal anti-inflammatory drug that provides analgesia by inhibiting the synthesis of prostaglandins.

-

Cyclooxygenase (COX) Inhibition: Aspirin irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in the active site. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin (B15479496) levels alleviates the inflammatory component of tension headaches.

Caffeine acts as an adjuvant in this formulation, enhancing the analgesic effects of aspirin and mitigating the sedative properties of butalbital.

-

Adenosine (B11128) Receptor Antagonism: Caffeine is a non-selective antagonist of adenosine A1 and A2A receptors. By blocking adenosine, which has inhibitory effects on the CNS, caffeine leads to increased neuronal firing. This contributes to its stimulant effects.

-

Cerebral Vasoconstriction: Caffeine can induce vasoconstriction of cerebral blood vessels, which may help to alleviate the pain associated with the vasodilation that can occur during some types of headaches.[2]

-

Enhanced Analgesia: The exact mechanism by which caffeine enhances the analgesic effect of aspirin is not fully elucidated but is thought to involve the antagonism of adenosine receptors, which can modulate nociceptive pathways.

Signaling Pathways and Interactions

The interplay of the three components of Fiorinal results in a complex modulation of various signaling pathways.

Diagram 1: Fiorinal Component Signaling Pathways

Caption: Overview of the primary signaling pathways for each active component of Fiorinal.

Quantitative Data Summary

The pharmacokinetics of Fiorinal's components have been characterized in several studies. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Fiorinal Components

| Parameter | Butalbital | Aspirin | Caffeine |

| Bioavailability | Equivalent to solution | Highly variable | Rapid and complete |

| Peak Plasma Conc. | ~2,020 ng/mL (100 mg dose)[3] | Variable | ~1.5-2 hours |

| Time to Peak | ~1.5 hours[3] | Variable | 30-60 minutes |

| Plasma Half-life | ~35 hours[3][4] | ~12 minutes (aspirin)[3] | ~2.5-4.5 hours[4] |

| ~3 hours (salicylate)[3] | |||

| Protein Binding | 45%[3] | 50-80% (salicylate)[3] | ~35% |

| Elimination | Primarily renal (59-88%)[3] | Renal | Hepatic metabolism |

Key Experimental Protocols

The clinical effectiveness of Fiorinal was established in double-blind, placebo-controlled, multi-clinic trials. A key study design is the factorial design, which allows for the assessment of each component's contribution to the overall effect.

-

Objective: To demonstrate that each component of Fiorinal contributes to its efficacy in treating tension headaches.

-

Study Population: Patients diagnosed with tension-type headaches.

-

Methodology:

-

Patients are randomized into groups, with each group receiving one of the following:

-

Fiorinal (Butalbital + Aspirin + Caffeine)

-

Butalbital alone

-

Aspirin alone

-

Caffeine alone

-

Placebo

-

-

A baseline assessment of headache pain, psychic tension, and muscle contraction in the head, neck, and shoulder region is performed.

-

Following administration of the assigned treatment, symptoms are assessed at regular intervals.

-

The primary endpoint is the change in symptom scores from baseline compared across the different treatment groups.

-

-

Outcome: Such studies have shown that for each target symptom and the symptom complex as a whole, Fiorinal has significantly superior clinical effects compared to any of its components administered alone.[3]

Diagram 2: Experimental Workflow for Factorial Design Study

Caption: Workflow of a factorial design study to evaluate Fiorinal's efficacy.

Conclusion

The mechanism of action of Fiorinal in biological systems is a composite of the distinct pharmacological effects of its three components. Butalbital provides CNS depression through GABA-A receptor modulation, aspirin delivers anti-inflammatory and analgesic effects via COX inhibition, and caffeine acts as an adjuvant analgesic and CNS stimulant by antagonizing adenosine receptors. This multi-targeted approach has been validated in clinical trials, demonstrating a synergistic effect that is superior to the individual components for the relief of tension-type headaches. This guide provides a foundational understanding of these mechanisms for professionals in the field of drug research and development.

References

Thermal Decomposition of 3-Hydroxy-2(5H)-Furanone: A Technical Guide

Introduction

3-Hydroxy-2(5H)-furanone is a five-membered heterocyclic compound belonging to the furanone family. The 2(5H)-furanone core is a structural motif found in various natural products and is of interest in fields such as food chemistry and drug development. Understanding the thermal stability and decomposition pathways of this molecule is crucial for applications involving elevated temperatures, such as in chemical synthesis, food processing, and pharmaceutical formulation. This technical guide summarizes the anticipated thermal decomposition behavior of 3-hydroxy-2(5H)-furanone, drawing parallels from established research on analogous furanone structures.

Proposed Thermal Decomposition Pathways

The thermal decomposition of 2(5H)-furanones is generally understood to proceed through a series of isomerization and fragmentation reactions. Theoretical and experimental studies on unsubstituted and methylated 2(5H)-furanones suggest that the primary decomposition route involves an initial isomerization to the corresponding 2(3H)-furanone tautomer.[1][2] This isomerization is a key step as the 2(3H)-furanone isomer is typically less stable and more prone to subsequent fragmentation.[1]

For 3-hydroxy-2(5H)-furanone, the proposed decomposition pathway is initiated by a tautomerization to 3-hydroxy-2(3H)-furanone. This is followed by a retro-Diels-Alder reaction or a similar concerted fragmentation, leading to the elimination of carbon monoxide (decarbonylation) and the formation of a C4 carbonyl compound. The presence of the hydroxyl group at the 3-position is expected to influence the stability of the intermediates and the final product distribution.

Based on the decomposition of unsubstituted furanones which yield acrolein and carbon monoxide, the thermal decomposition of 3-hydroxy-2(5H)-furanone is postulated to yield glyoxal (B1671930) and carbon monoxide.[1][2]

Quantitative Data from Related Compounds

While specific quantitative data for the thermal decomposition of 3-hydroxy-2(5H)-furanone is unavailable, the following table summarizes the decomposition temperatures and major products observed for related furanone compounds. This data provides a basis for estimating the thermal stability of 3-hydroxy-2(5H)-furanone.

| Compound | Decomposition Temperature (°C) | Major Decomposition Products | Reference |

| 2(5H)-Furanone | ~600 | Acrolein, Carbon Monoxide | [1] |

| 2(3H)-Furanone | ~600 | Acrolein, Carbon Monoxide | [1] |

| 5-Methyl-2(3H)-furanone | Not specified | Methyl vinyl ketone, Carbon Monoxide | [2] |

Note: The decomposition temperatures are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of 3-hydroxy-2(5H)-furanone are not available. However, the following provides a general methodology for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are standard techniques for characterizing the thermal decomposition of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the compound as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated and cooled at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, boiling, sublimation) and exothermic (e.g., decomposition, crystallization) events. The enthalpy change for each transition can be calculated from the peak area.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway of 3-hydroxy-2(5H)-furanone and a general experimental workflow for its analysis.

Caption: Proposed reaction pathway for the thermal decomposition of 3-hydroxy-2(5H)-furanone.

Caption: General workflow for the thermal analysis of 3-hydroxy-2(5H)-furanone.

References

Furonol solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Furonol in Organic Solvents

Introduction

This compound, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a naturally occurring organic compound that is a key aroma constituent in a wide variety of fruits, most notably strawberries and pineapples.[1][2] It is also formed during the Maillard reaction in thermally processed foods.[2][3] Its characteristic sweet, caramel-like, and fruity aroma makes it a highly valued compound in the food, beverage, and fragrance industries.[3][4] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility in various organic solvents is critical for its extraction, purification, formulation, and analytical quantification.[3][5][6]

This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, presenting quantitative data, detailed experimental protocols for solubility determination, and a workflow diagram to illustrate the experimental process.

Quantitative Solubility Data

The solubility of this compound is influenced by factors such as the polarity of the solvent and the temperature.[5] As a polar molecule containing a hydroxyl group and a ketone functional group, this compound is generally soluble in polar organic solvents like alcohols.[1][7] A systematic study by Zhu L, et al. (2015) experimentally determined the solubility of this compound in six different organic solvents at temperatures ranging from 283.15 K to 313.15 K using a dynamic method.[2][8] The following table summarizes these findings, presenting the solubility as a mole fraction (x₁).

| Solvent | Temperature (K) | Solubility (x₁ * 10³) |

| Methanol | 283.15 | 390.12 |

| 288.15 | 425.86 | |

| 293.15 | 464.87 | |

| 298.15 | 507.41 | |

| 303.15 | 553.79 | |

| 308.15 | 604.31 | |

| 313.15 | 659.34 | |

| Ethanol | 283.15 | 275.43 |

| 288.15 | 301.12 | |

| 293.15 | 328.91 | |

| 298.15 | 359.03 | |

| 303.15 | 391.68 | |

| 308.15 | 427.11 | |

| 313.15 | 465.59 | |

| 1-Propanol | 283.15 | 201.15 |

| 288.15 | 221.03 | |

| 293.15 | 242.58 | |

| 298.15 | 265.94 | |

| 303.15 | 291.28 | |

| 308.15 | 318.79 | |

| 313.15 | 348.65 | |

| 2-Propanol | 283.15 | 165.71 |

| 288.15 | 183.15 | |

| 293.15 | 202.08 | |

| 298.15 | 222.64 | |

| 303.15 | 245.01 | |

| 308.15 | 269.37 | |

| 313.15 | 295.91 | |

| 1-Butanol | 283.15 | 158.42 |

| 288.15 | 175.29 | |

| 293.15 | 193.67 | |

| 298.15 | 213.71 | |

| 303.15 | 235.58 | |

| 308.15 | 259.46 | |

| 313.15 | 285.55 | |

| Ethyl Acetate | 283.15 | 180.21 |

| 288.15 | 200.48 | |

| 293.15 | 222.57 | |

| 298.15 | 246.66 | |

| 303.15 | 272.95 | |

| 308.15 | 301.68 | |

| 313.15 | 333.09 | |

| Data sourced from Zhu L, et al., The Journal of Chemical Thermodynamics, 2015.[2][8] |

Experimental Protocols

Accurate determination of solubility is fundamental for chemical research. The following protocols describe common and reliable methods for measuring the solubility of a solid compound like this compound in an organic solvent.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method, developed by Higuchi and Connors, is a widely used and reliable technique for determining thermodynamic solubility.[9]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium and a constant temperature.

Materials:

-

This compound (≥99.0% purity)

-

Selected organic solvent (analytical grade)

-

Vials with airtight seals (e.g., screw-cap glass vials)

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation is achieved.[9][10]

-

Equilibration: Tightly seal the vial and place it in a shaker incubator or constant temperature bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure that the dissolution process reaches equilibrium.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a specific volume of the supernatant using a syringe. Immediately attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed volumetric flask.[10] This step is crucial to remove any undissolved microcrystals.

-

Dilution and Quantification: Dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or GC-MS.[11][12]

-

Calculation of Solubility: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or as a mole fraction.

Protocol 2: Gravimetric Method

Objective: To determine solubility by measuring the mass of dissolved this compound in a known volume of solvent.

Procedure:

-

Follow steps 1-4 from the Shake-Flask Method to obtain a clear, saturated solution.

-

Aliquot Transfer: Dispense a precise volume of the filtered, saturated solution into a pre-weighed, dry vial. Record the exact volume transferred.

-

Solvent Evaporation: Evaporate the solvent from the vial completely. This can be achieved using a gentle stream of nitrogen, a vacuum oven, or a rotary evaporator at a temperature low enough to prevent degradation of the this compound.[5][10]

-

Mass Determination: Once the solute is completely dry, place the vial in a desiccator to cool to room temperature and remove any residual moisture. Weigh the vial containing the dried this compound on an analytical balance.[10]

-

Calculation of Solubility:

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the gravimetric method.

Caption: Workflow for the gravimetric determination of solubility.

References

- 1. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-ヒドロキシ-2,5-ジメチル-3(2H)-フラノン ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furaneol physical and chemical properties [chinafoodings.com]

- 8. 4-羟基-2,5-二甲基l-3(2H)-呋喃酮 ≥99.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations of Furanone Structures for Researchers and Drug Development Professionals

Introduction to Furanones and the Role of Computational Chemistry

Furanones, and their hydroxylated derivatives often referred to generally as furonols, are a class of heterocyclic organic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] The furanone scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The term "Furonol" itself is a synonym for 4-hydroxy-2,5-dimethylfuran-3-one (also known as Furaneol)[3], a key flavor component in many fruits, but the broader class of hydroxylated furanones is of significant interest in medicinal chemistry.

A critical aspect of furanone chemistry is tautomerism, particularly keto-enol tautomerism, where isomers exist in equilibrium.[4] This equilibrium can be sensitive to environmental factors like solvent and pH, influencing the molecule's chemical reactivity and biological function.[4] Quantum chemical calculations have become an indispensable tool for studying the structure, stability, and electronic properties of furanone tautomers and derivatives.[5] These computational methods allow for the elucidation of molecular geometries, the prediction of spectroscopic properties, and the exploration of reaction mechanisms at the atomic level, providing insights that can be challenging to obtain through experimental means alone. This guide provides an in-depth overview of the application of quantum chemical calculations to the study of furanone structures, aimed at researchers and professionals in drug development.

Methodologies for Quantum Chemical Calculations

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. For furanone systems, Density Functional Theory (DFT) has been widely and successfully applied.[6]

Computational Protocols

A typical workflow for the quantum chemical analysis of a furanone derivative involves several key steps. This process ensures a thorough investigation of the molecule's conformational space and electronic properties.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Furonol

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Furonol, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone or strawberry furanone, is a key aroma compound found in a wide variety of fruits, such as strawberries and pineapples, and other processed foods.[1] Its characteristic sweet, caramel-like, or fruity aroma makes its quantification crucial for quality assessment in the food and beverage industry, as well as in flavor chemistry and biosynthesis research.[1] Due to its polarity and potential thermal instability, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable analytical method, offering advantages over gas chromatography.[1] This document provides a detailed protocol for the quantitative analysis of this compound using a robust HPLC method.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the HPLC analysis of this compound, compiled from various studies. These values can serve as a benchmark for method validation and performance evaluation.

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.14 µg/mL | Strawberries | [2] |

| 0.03 µg/mL | Bulk Drug (example of method sensitivity) | [1][3] | |

| Limit of Quantitation (LOQ) | 0.08 µg/mL | Bulk Drug (example of method sensitivity) | [1][3] |

| Linearity Range | 0.5 - 60 µg/mL | Standard Solutions | [1] |

| 0.03 - 255 µg/mL | Standard Solutions (example of method sensitivity) | [1][3] | |